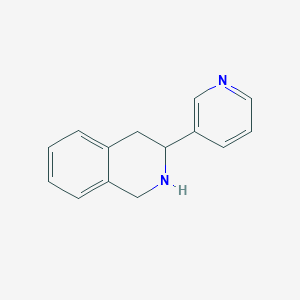

3-Pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline

描述

3-Pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C14H14N2 and its molecular weight is 210.27. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3-Pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline (THIQ) is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structure and Synthesis

This compound is a derivative of tetrahydroisoquinoline (THIQ), a class of compounds known for their pharmacological significance. The synthesis of this compound typically involves cyclization reactions that can yield various derivatives with altered biological properties. The structural modifications at the pyridine and tetrahydroisoquinoline rings significantly influence its biological activity.

1. Anticancer Activity

Several studies have highlighted the anticancer properties of THIQ derivatives. For instance, research has shown that specific THIQ compounds exhibit cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that this compound can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function .

Table 1: Anticancer Activity of THIQ Derivatives

| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast) | 15 | Induces apoptosis via caspase activation |

| This compound | HeLa (Cervical) | 10 | Disrupts mitochondrial membrane potential |

2. Antimicrobial Activity

THIQ derivatives have also been evaluated for their antimicrobial properties. A study indicated that certain analogs demonstrate significant activity against resistant bacterial strains such as E. coli and Staphylococcus aureus . The mechanism appears to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

3. Neuroprotective Effects

Research indicates that THIQ compounds may possess neuroprotective properties. They have been studied for their potential in treating neurodegenerative disorders such as Parkinson's disease. The mechanism involves the modulation of neurotransmitter levels and protection against oxidative stress in neuronal cells .

Case Study: Neuroprotection in Parkinson's Disease Models

In a murine model of Parkinson's disease, administration of this compound resulted in a significant reduction in neuroinflammation and preservation of dopaminergic neurons .

Structure–Activity Relationship (SAR)

The biological activity of this compound is highly dependent on its structural features. Modifications at the nitrogen atoms and carbon skeleton can enhance or diminish its pharmacological effects. For instance:

- Substituents on the Pyridine Ring: Varying the substituents on the pyridine ring affects the compound's affinity for biological targets.

- Alkylation Patterns: Different alkyl groups on the tetrahydroisoquinoline scaffold can influence lipophilicity and bioavailability.

科学研究应用

Pharmaceutical Applications

1.1 Orexin Receptor Antagonism

One of the most promising applications of 3-Pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline derivatives is their role as orexin receptor antagonists. Orexins are neuropeptides that regulate arousal, wakefulness, and appetite. Compounds in this class have been identified as potential treatments for sleep disorders such as insomnia and narcolepsy .

- Mechanism of Action : These compounds selectively antagonize orexin receptors (OX1 and OX2), which may help in managing conditions characterized by dysregulated appetite and sleep patterns.

- Clinical Implications : The use of these antagonists could lead to novel therapeutic approaches for eating disorders and various sleep-related conditions .

1.2 Antimalarial Activity

Recent studies have highlighted the antimalarial potential of tetrahydroisoquinoline derivatives. Specifically, compounds derived from this structure have shown efficacy against Plasmodium falciparum, the causative agent of malaria .

- Research Findings : A series of tetrahydroisoquinolone derivatives were identified as potent against resistant strains of malaria. These compounds demonstrated significant effects on gametocyte development but did not affect liver stages of the parasite.

Coordination Chemistry

2.1 Synthesis of Coordination Compounds

This compound has been utilized in the synthesis of coordination compounds. These compounds are formed through reactions involving tetrahydroisoquinoline derivatives and metal ions .

- Applications : Such coordination complexes can be explored for their catalytic properties or as potential materials for electronic applications.

Case Studies and Research Findings

化学反应分析

Reductive Amination and Cyclization

A modular synthesis involves ortho-brominated aromatic aldehydes and primary aromatic amines , followed by Suzuki coupling and intramolecular reductive amination :

-

Reductive amination : Condensation of 2-bromobenzaldehyde with aniline derivatives (e.g., 4-nitroaniline) using NaCNBH₃ yields N-aryl-2-bromobenzylamines (e.g., 3e , 89% yield).

-

Suzuki coupling : Reaction with 2-ethoxyvinyl pinacolboronate under Pd(PPh₃)₄/Cs₂CO₃ conditions introduces a C3/C4 unit (e.g., 4a , 75% yield).

-

Intramolecular cyclization : Triethylsilane/TFA-mediated reductive amination forms the tetrahydroisoquinoline core (e.g., 5g , 63% yield over two steps) .

Table 1: Representative Yields for Key Intermediates

| Step | Product | Yield (%) | Conditions |

|---|---|---|---|

| Reductive amination | 3e | 89 | NaCNBH₃, MeOH, rt |

| Suzuki coupling | 4a | 75 | Pd(PPh₃)₄, Cs₂CO₃, 75°C |

| Cyclization | 5g | 63 | Et₃SiH/TFA, DCM, rt |

Coordination Chemistry

The pyridinyl and tetrahydroisoquinoline nitrogen atoms enable chelation with transition metals, forming stable complexes :

-

Cu²+ and Co²+ complexes : Coordination occurs at a 2:1 (ligand:metal) ratio via the carboxylic acid group of related tetrahydroisoquinoline derivatives.

-

Conformational analysis : NMR studies reveal three rotameric forms in solution due to restricted rotation at amide bonds (e.g., Co³+ complex in CDCl₃) .

Table 2: Metal-Ligand Stoichiometry

| Metal Ion | Ligand Ratio | Application |

|---|---|---|

| Cu²+ | 2:1 | Enantioselective catalysis |

| Co³+ | 1:1 | Structural studies |

Rearrangement Reactions

Under superbase conditions (LiTMP/KOtBu), the compound undergoes stereoselective intramolecular rearrangements :

-

Pyrrolidine formation : Deprotonation at C4 followed by nucleophilic attack yields trans-pyrrolidinotetrahydroisoquinolines (e.g., 7a , 48% yield).

-

Azetidine formation : BF₃-complexed derivatives undergo C1 deprotonation, leading to cis-azetotetrahydroisoquinolines (e.g., 9a , 41% yield) .

Mechanistic Pathway :

-

Deprotonation : LiDA–KOR superbase abstracts benzylic protons.

-

Nucleophilic attack : Anion intermediates react with epoxides or electrophilic centers.

-

Ring closure : Forms fused heterocycles (e.g., pyrrolidines or azetidines).

N-Acylation

Reaction with acetic anhydride or 2,6-bis(chlorocarbonyl)pyridine yields N-acetyl derivatives (94.6% optical purity) .

Oxidation

Controlled oxidation of the tetrahydroisoquinoline ring produces fully aromatic isoquinoline derivatives, though specific data for this compound requires further study .

Stability and Degradation

-

Thermal stability : Decomposes above 200°C without melting.

-

Acid sensitivity : Protonation at the pyridinyl nitrogen enhances solubility but may lead to ring-opening under strong acidic conditions .

Computational Insights

DFT studies (B3LYP/6-31G(d,p)) predict thermodynamic favorability for C4 deprotonation over C1, aligning with experimental observations of kinetic control in rearrangements .

属性

IUPAC Name |

3-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2/c1-2-5-12-10-16-14(8-11(12)4-1)13-6-3-7-15-9-13/h1-7,9,14,16H,8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZCPECAMPSXIAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=CC=CC=C21)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401247540 | |

| Record name | 1,2,3,4-Tetrahydro-3-(3-pyridinyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401247540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175441-84-6 | |

| Record name | 1,2,3,4-Tetrahydro-3-(3-pyridinyl)isoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175441-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydro-3-(3-pyridinyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401247540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。